molecular formula C6H5ClN4O B1437737 5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1211533-31-1

5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No. B1437737
CAS RN: 1211533-31-1
M. Wt: 184.58 g/mol
InChI Key: HEVALVXRWWOOAZ-UHFFFAOYSA-N
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Description

“5-Chloro-1H-pyrazolo[4,3-D]pyrimidine” is used in the preparation of pyrimidine derivatives and related heterocycles as DNA-dependent protein kinase inhibitors for the treatment of diseases .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in various studies . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

Scientific Research Applications

Pharmaceutical Research: Potential Kinase Inhibition

This compound is being explored for its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including the regulation of cell cycle, metabolism, and apoptosis. Inhibitors that can modulate kinase activity are valuable in the treatment of diseases such as cancer, where abnormal kinase activity is often observed .

Biochemical Studies: Enzyme Activity Modulation

Researchers are investigating the use of this compound in biochemical assays to study enzyme activity. By binding to the active sites of enzymes, it can help in understanding the structure-activity relationship and the mechanism of enzyme action .

Material Science: Organic Electronic Components

In the field of material science, this compound’s structural properties are being utilized to develop organic electronic components. Its molecular framework offers potential for creating organic semiconductors, which are essential for flexible electronics .

Chemical Synthesis: Building Block for Heterocycles

The compound serves as a versatile building block for the synthesis of various heterocyclic compounds. Heterocycles are a fundamental component of many pharmaceuticals and agrochemicals, making this compound valuable for synthetic organic chemistry .

Molecular Biology: DNA-Protein Interaction Studies

Due to its potential to interact with DNA, this compound is used in molecular biology research to study DNA-protein interactions. Such studies are crucial for understanding genetic regulation and the development of gene therapies .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, this compound is used as a standard in chromatography to help identify and quantify similar compounds in mixtures. Its unique retention time and spectral properties make it an ideal reference material .

Neuroscience: Neurotransmitter Receptor Research

The compound’s ability to bind to certain neurotransmitter receptors is being studied in neuroscience. This research could lead to the development of new treatments for neurological disorders .

Environmental Science: Pollutant Degradation

Lastly, in environmental science, the compound’s reactivity is being harnessed to study pollutant degradation pathways. Understanding how such compounds break down in the environment can inform the development of better waste management strategies .

properties

IUPAC Name

5-chloro-1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c1-11-4-3(2-8-11)9-6(7)10-5(4)12/h2H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVALVXRWWOOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=C(NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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